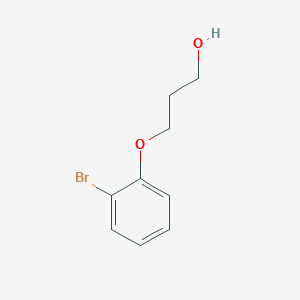
2-(2-Bromoethyl)-6-methylpyridine hydrobromide
Vue d'ensemble
Description
2-Bromoethylamine hydrobromide is a chemical compound used as an intermediate in the synthesis of organic compounds . It’s a salt and is highly polar .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide, involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Bromoethylamine hydrobromide has been determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .Chemical Reactions Analysis
2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .Physical And Chemical Properties Analysis
2-Bromoethylamine hydrobromide is a white crystalline powder with a melting point of 152°C. It is soluble in water, alcohol, and ether .Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
Research has demonstrated the utility of brominated pyridines as valuable intermediates in chemical synthesis. For instance, the synthesis of 2-Amino-6-bromopyridine derivatives, which are crucial for pharmaceutical and chemical applications, involves a multi-step process including diazotization, bromation, and other reactions. The synthesized compounds are characterized using spectroscopic methods, underlining their importance in creating bioactive compounds and organic materials (Xu Liang, 2010).
Reactivity and Transformation Studies
Another study focused on the reactivity of bromine atoms in brominated pyridines, leading to the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis. This showcases the potential of using brominated pyridines in synthesizing new compounds via selective reactions (J. Wibaut, P. W. Haayman, J. Dijk, 2010).
Advanced Synthesis and Catalysis
The advanced synthesis and catalytic applications of 2-aminopyridines highlight the significance of brominated pyridines in creating compounds with great biological and chemical significance. The study presents methods for synthesizing 6-substituted 2-aminopyridines, crucial for medicinal chemistry and material science (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).
Electrochemical Applications
Brominated pyridines are also explored in electrochemical applications, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This research demonstrates an environmentally friendly approach to synthesizing valuable chemical compounds, avoiding toxic solvents and catalysts (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Polymer Science
The polymerization of bromomethylpyridine hydrobromides has been studied for creating poly(methylenepyridinium)s. This research offers insights into the synthesis and properties of novel polymeric materials with potential applications in various fields, including materials science and engineering (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQNJIEGCDQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-methylpyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



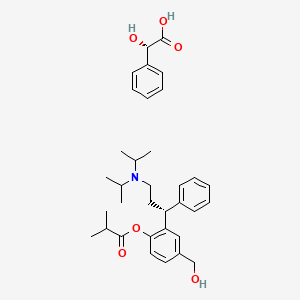
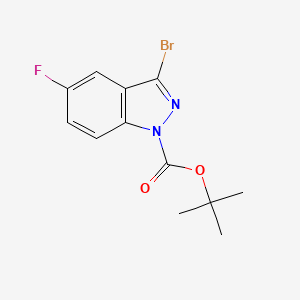
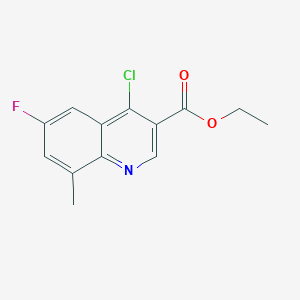
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)
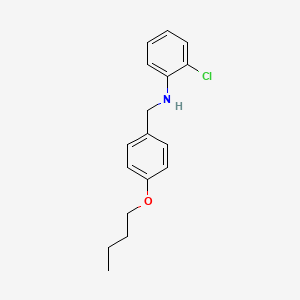
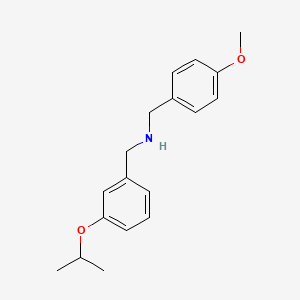

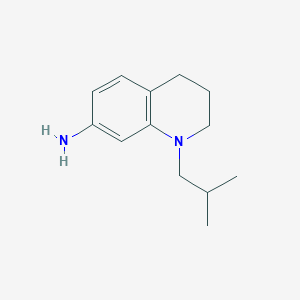
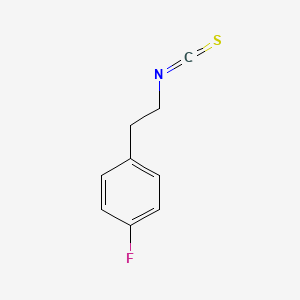
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
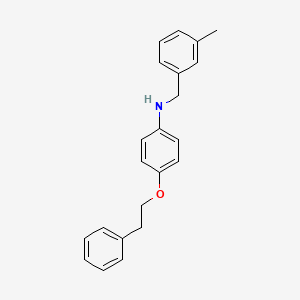
![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
